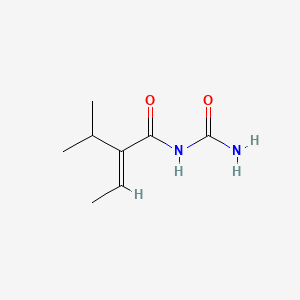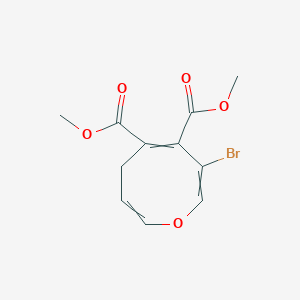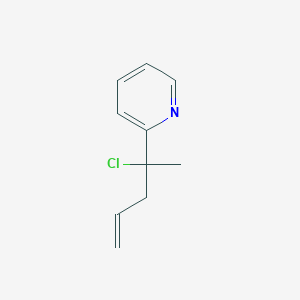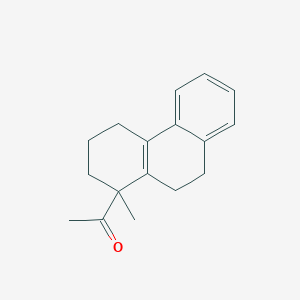
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of a methoxy group, a phenylsulfanyl group, and a thiol group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be added via a nucleophilic substitution reaction where a thiophenol derivative reacts with a halogenated benzene compound.
Addition of the Thiol Group: The thiol group can be introduced through the reduction of a corresponding disulfide or by direct substitution reactions involving thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways by acting as an antioxidant or modulating redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: Similar structure but with the methoxy group in a different position.
5-Methoxy-2-(phenylsulfanyl)benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Eigenschaften
CAS-Nummer |
60719-00-8 |
|---|---|
Molekularformel |
C13H12OS2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
5-methoxy-2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C13H12OS2/c1-14-10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI-Schlüssel |
NWLLZIUVDCUTFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)SC2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)

![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

